molecular formula C14H23BO2 B152329 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane CAS No. 859219-46-8

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane

Cat. No.: B152329
CAS No.: 859219-46-8
M. Wt: 234.14 g/mol
InChI Key: KPZIKZBFRLOIDN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane is a spiro compound characterized by its unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a spirocyclic precursor. One efficient method is the 1,6-conjugate addition induced dearomatization of para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . This method yields high purity products with consecutive quaternary centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

    Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, esters, and various substituted derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including catalysts and sensors

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, which is crucial in enzyme inhibition and other biological activities. The spirocyclic structure also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane is unique due to its combination of a boron atom and a spirocyclic structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[2.5]oct-6-en-6-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-12(2)13(3,4)17-15(16-12)11-5-7-14(8-6-11)9-10-14/h5H,6-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZIKZBFRLOIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630950
Record name 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859219-46-8
Record name 4,4,5,5-Tetramethyl-2-spiro[2.5]oct-5-en-6-yl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859219-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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